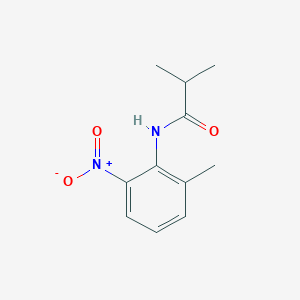
2-methyl-N-(2-methyl-6-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of amides, which are derivatives of carboxylic acids.
- The compound consists of a propanamide backbone (with a methyl group at the 2-position) and a substituted phenyl group (with a nitro group at the 6-position).
- Its IUPAC name is This compound .
2-methyl-N-(2-methyl-6-nitrophenyl)propanamide: is an organic compound with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through amide formation reactions.
Reaction Conditions: The amide formation typically involves reacting an amine (such as 2-methylpropylamine) with a carboxylic acid derivative (such as 2-methyl-6-nitrobenzoic acid) in the presence of a coupling agent (e.g., DCC or EDC).
Industrial Production: Industrial-scale production methods for this compound are not well-established due to its limited use.
Chemical Reactions Analysis
Reactivity: As an amide, it is relatively stable and less reactive than other functional groups.
Common Reagents and Conditions: Reactions involving this compound may include hydrolysis (to form the corresponding carboxylic acid), amidation (to form other amides), and reduction (to form the corresponding amine).
Major Products: The major products depend on the specific reactions carried out. For example, hydrolysis would yield the carboxylic acid, while reduction would yield the amine.
Scientific Research Applications
Chemistry: Limited research exists on this specific compound, but it could serve as a building block for more complex molecules.
Biology and Medicine:
Industry: Due to its limited industrial relevance, applications are scarce.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While there are no direct analogs, compounds with similar structural features (e.g., amides with substituted phenyl groups) may be relevant.
Uniqueness: The unique aspect of this compound lies in its combination of a propanamide backbone and a nitro-substituted phenyl group.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-6-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-8(3)5-4-6-9(10)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
MZUVGMYEWBVWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















